molecular formula C21H22FN3O B2839224 8-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189903-15-8

8-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2839224
CAS No.: 1189903-15-8
M. Wt: 351.425
InChI Key: PVEMWVJPWCPDTB-UHFFFAOYSA-N
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Description

8-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[45]DEC-3-EN-2-ONE is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction using a fluorobenzyl halide.

    Attachment of the p-tolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorobenzyl and p-tolyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, organometallics, and catalysts (e.g., palladium) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

8-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • 8-(3-Bromobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • 8-(3-Methylbenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Uniqueness

The presence of the fluorobenzyl group in 8-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

8-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-15-5-7-17(8-6-15)19-20(26)24-21(23-19)9-11-25(12-10-21)14-16-3-2-4-18(22)13-16/h2-8,13H,9-12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEMWVJPWCPDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC(=CC=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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